molecular formula C10H16O B14064194 (1S,4R)-4-Isopropenyl-1-methyl-cyclohex-2-en-1-ol

(1S,4R)-4-Isopropenyl-1-methyl-cyclohex-2-en-1-ol

Cat. No.: B14064194
M. Wt: 152.23 g/mol
InChI Key: MKPMHJQMNACGDI-QVDQXJPCSA-N
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Description

(1S,4R)-4-Isopropenyl-1-methyl-cyclohex-2-en-1-ol is an organic compound with the molecular formula C10H16O. It is also known by several synonyms, including (+)-p-Mentha-2,8-dien-1-ol and cis-Isolimonenol . This compound is a derivative of cyclohexene and is characterized by its isopropenyl and methyl substituents on the cyclohexene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (1S,4R)-4-Isopropenyl-1-methyl-cyclohex-2-en-1-ol typically involves the use of D-limonene as a starting material. The synthetic route includes several key steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The process involves continuous reactions and the use of environmentally friendly catalysts to ensure safety and efficiency .

Chemical Reactions Analysis

Types of Reactions

(1S,4R)-4-Isopropenyl-1-methyl-cyclohex-2-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various alcohols, ketones, and substituted cyclohexenes .

Scientific Research Applications

(1S,4R)-4-Isopropenyl-1-methyl-cyclohex-2-en-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism by which (1S,4R)-4-Isopropenyl-1-methyl-cyclohex-2-en-1-ol exerts its effects involves interactions with various molecular targets. It is believed to modulate specific pathways related to its biological activities, although detailed studies are still required to fully elucidate these mechanisms .

Comparison with Similar Compounds

Similar Compounds

  • (1S,4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol
  • (+)-p-Mentha-2,8-dien-1-ol
  • cis-Isolimonenol

Uniqueness

What sets (1S,4R)-4-Isopropenyl-1-methyl-cyclohex-2-en-1-ol apart from similar compounds is its specific stereochemistry, which can influence its reactivity and biological activity. This unique configuration can result in different interactions with biological targets and varied applications in research and industry .

Properties

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

(1S)-1-methyl-4-prop-1-en-2-ylcyclohex-2-en-1-ol

InChI

InChI=1S/C10H16O/c1-8(2)9-4-6-10(3,11)7-5-9/h4,6,9,11H,1,5,7H2,2-3H3/t9?,10-/m1/s1

InChI Key

MKPMHJQMNACGDI-QVDQXJPCSA-N

Isomeric SMILES

CC(=C)C1CC[C@](C=C1)(C)O

Canonical SMILES

CC(=C)C1CCC(C=C1)(C)O

Origin of Product

United States

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